Intracellular Boron Enrichment vs. DAAC-1 and BSH
In cultured human glioma U343 cells, DAC 1 showed an intracellular boron accumulation approximately 90 times the concentration in the culture medium. In contrast, the structurally related diol-amino acid-carborane DAAC-1 accumulated only 1–1.5 times the medium concentration under comparable conditions [1]. In a separate study with U-343MGa glioma cells, DAC 1 accumulated boron to about 100 times the medium concentration, whereas BSH (the clinically studied sodium borocaptate) showed no measurable intracellular accumulation [2]. This represents a differential of roughly 60–100-fold in intracellular boron delivery capacity between DAC 1 and its alternatives.
| Evidence Dimension | Intracellular boron enrichment factor (relative to culture medium concentration) |
|---|---|
| Target Compound Data | ~90-fold (U343 glioma) [1]; ~100-fold (U-343MGa glioma) [2] |
| Comparator Or Baseline | DAAC-1: 1–1.5-fold (U343 glioma) [1]; BSH: no measurable accumulation (U-343MGa glioma) [2] |
| Quantified Difference | DAC 1 accumulates ~60–100× more intracellular boron than DAAC-1 or BSH in glioma cell models |
| Conditions | Human glioma U343 cells (Olsson 1998); Human glioma U-343MGa cells, 20 h incubation, ICP-AES/ICP-MS quantitation (Lindström 1994) |
Why This Matters
The magnitude of intracellular boron enrichment directly determines the radiation dose delivered to tumor cells during neutron irradiation, making DAC 1's 60–100-fold advantage over DAAC-1 and BSH a decisive factor for experimental protocols requiring high tumor-cell boron loading.
- [1] Olsson P, Black M, Capala J, Coderre J, Hartman T, Makar M, Malmquist J, Pettersson J, Tilly N, Sjöberg S, Carlsson J. Uptake, toxicity and radiation effects of the boron compounds DAAC-1 and DAC-1 in cultured human glioma cells. Int J Radiat Biol. 1998 Jan;73(1):103-112. doi: 10.1080/095530098142725. PMID: 9464482. View Source
- [2] Lindström P, Olsson P, Malmqvist J, Pettersson J, Lemmen P, Werner B, Sjöberg S, Olin A, Carlsson J. New carborane-based compounds for boron neutron capture therapy: binding and toxicity of ANC-1, DAC-1 and B-Et-11-OMe in cultured human glioma and mouse melanoma cells. Anticancer Drugs. 1994 Feb;5(1):43-52. PMID: 8186429. View Source
